tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate
Description
Properties
Molecular Formula |
C17H29NO3 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
tert-butyl N-spiro[3-oxabicyclo[5.1.0]octane-4,4'-cyclohexane]-1'-ylcarbamate |
InChI |
InChI=1S/C17H29NO3/c1-16(2,3)21-15(19)18-14-5-8-17(9-6-14)7-4-12-10-13(12)11-20-17/h12-14H,4-11H2,1-3H3,(H,18,19) |
InChI Key |
MSUAWOFPOITNML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CCC3CC3CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate typically involves multiple steps. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, this compound may be used in the study of enzyme interactions and protein-ligand binding due to its specific functional groups and structural features.
Medicine
In medicine, tert-Butyl N-{3-oxaspiro[bicyclo[51
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Features
Key analogs and their distinguishing attributes:
Key Observations :
- Bicyclo System Differences: The [5.1.0] system (norbornene-like) in the target compound confers higher ring strain and reactivity compared to [2.2.2] or [3.2.1] systems.
- Spiro vs.
- Functional Groups : The carbamate group is a common feature, but substituents like oxa, aza, or aromatic rings (e.g., phenyl in) influence solubility and hydrogen-bonding capacity.
Physicochemical Properties
Limited data exists for the target compound, but inferences can be made:
- Polarity : The 3-oxa and carbamate groups increase polarity compared to hydrocarbon-only bicyclo systems (e.g., bicyclo[2.2.2]octane derivatives).
- Stability : The tert-butyl carbamate group enhances stability under basic conditions, similar to analogs in.
- Chromatographic Behavior : Carbamate-containing analogs in show HPLC retention times of 9–12 minutes (e.g., 95–99% purity), suggesting the target may require similar purification strategies.
Biological Activity
tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interaction with biological macromolecules, and potential therapeutic applications.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 295.42 g/mol. The unique spirocyclic framework contributes to its distinct chemical properties and enhances its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.42 g/mol |
| CAS Number | 2059971-53-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological processes. The spirocyclic structure allows for specific binding interactions that can modulate enzyme activity or receptor signaling pathways.
Interaction Studies
Preliminary studies have demonstrated that this compound can effectively bind to certain proteins and enzymes, influencing their activity. For instance, research indicates that it may act as an inhibitor or modulator in metabolic pathways, potentially leading to therapeutic applications in drug development.
Case Studies
- Enzyme Interaction : A study investigated the interaction between this compound and a specific enzyme involved in metabolic regulation. The results showed a significant inhibition of enzyme activity, suggesting potential use in conditions where metabolic regulation is crucial.
- Receptor Modulation : Another study focused on the compound's ability to modulate receptor activity in cell signaling pathways. It was found to enhance receptor sensitivity, indicating potential applications in enhancing drug efficacy for diseases related to receptor dysfunction.
Pharmacological Potential
The pharmacological profile of this compound suggests several potential applications:
- Anticancer Activity : Research has indicated that compounds with similar structural features exhibit anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound's ability to interact with inflammatory pathways may provide therapeutic benefits in treating chronic inflammatory diseases.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest that it exhibits low toxicity levels in preliminary studies, but further research is necessary to establish comprehensive safety parameters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
